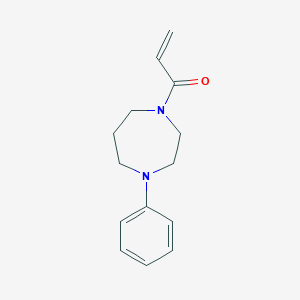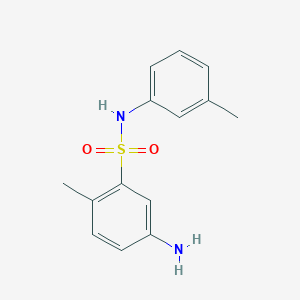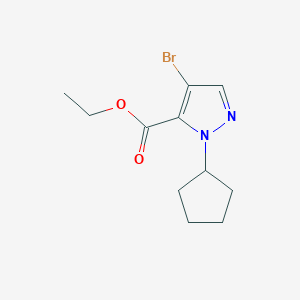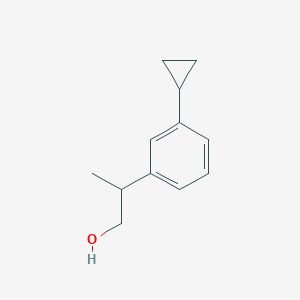
2-(3-Cyclopropylphenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Cyclopropylphenyl)propan-1-ol, also known as CPP or CPP-OH, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPP-OH is a chiral compound that belongs to the family of arylpropanols, which are known for their analgesic, anti-inflammatory, and antipyretic properties. CPP-OH has been shown to exhibit a wide range of biological activities, including modulation of the immune system, inhibition of pain, and protection against neurodegeneration.
Mécanisme D'action
2-(3-Cyclopropylphenyl)propan-1-ol-OH exerts its biological effects by binding to specific receptors in the body, including the mu-opioid receptor and the cannabinoid receptor type 2. By binding to these receptors, 2-(3-Cyclopropylphenyl)propan-1-ol-OH can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of pain and mood.
Biochemical and Physiological Effects:
2-(3-Cyclopropylphenyl)propan-1-ol-OH has been shown to exhibit a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective properties. Studies have also shown that 2-(3-Cyclopropylphenyl)propan-1-ol-OH can improve cognitive function and memory retention in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3-Cyclopropylphenyl)propan-1-ol-OH in laboratory experiments is its ability to modulate the immune response without causing significant side effects. However, the limited availability and high cost of 2-(3-Cyclopropylphenyl)propan-1-ol-OH can be a limitation for researchers who wish to study its therapeutic potential.
Orientations Futures
There are several potential future directions for the study of 2-(3-Cyclopropylphenyl)propan-1-ol-OH, including its use in the treatment of autoimmune diseases, neurodegenerative disorders, and pain management. Further research is needed to elucidate the exact mechanisms of action of 2-(3-Cyclopropylphenyl)propan-1-ol-OH and to determine its safety and efficacy in clinical trials. Additionally, the development of new synthetic methods for 2-(3-Cyclopropylphenyl)propan-1-ol-OH could help to increase its availability and reduce its cost, making it more accessible for researchers and clinicians alike.
Méthodes De Synthèse
2-(3-Cyclopropylphenyl)propan-1-ol-OH can be synthesized through various methods, including the reduction of 2-(3-Cyclopropylphenyl)propan-1-one using sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 3-cyclopropylphenylmagnesium bromide with 1-chloropropane-2-ol. The resulting product is then purified using chromatography techniques.
Applications De Recherche Scientifique
2-(3-Cyclopropylphenyl)propan-1-ol-OH has been extensively studied for its therapeutic potential in various fields of medicine, including immunology, neurology, and pain management. Recent studies have shown that 2-(3-Cyclopropylphenyl)propan-1-ol-OH can modulate the immune response by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. This makes 2-(3-Cyclopropylphenyl)propan-1-ol-OH a potential candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
2-(3-cyclopropylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(8-13)11-3-2-4-12(7-11)10-5-6-10/h2-4,7,9-10,13H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEDNDBMOGXGPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC(=C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyclopropylphenyl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2694290.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2694291.png)


![N,N-diethyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2694295.png)
![N-(3,4-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2694297.png)

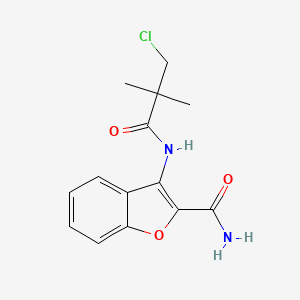

![N-[(4-Hydroxy-2,3-dihydrochromen-4-yl)methyl]prop-2-enamide](/img/structure/B2694305.png)
